![molecular formula C5H11NO3S B13013846 [(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
[(2R)-1-methanesulfonylazetidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-1-methanesulfonylazetidin-2-yl]methanol is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methanesulfonyl group attached to the azetidine ring. The compound also contains a hydroxyl group, making it an alcohol.
Métodos De Preparación
The preparation of [(2R)-1-methanesulfonylazetidin-2-yl]methanol typically involves the synthesis of the azetidine ring followed by the introduction of the methanesulfonyl and hydroxyl groups. One common synthetic route involves the reaction of a suitable azetidine precursor with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
[(2R)-1-methanesulfonylazetidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the methanesulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield a simpler azetidine derivative.
Aplicaciones Científicas De Investigación
[(2R)-1-methanesulfonylazetidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing azetidine rings.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of [(2R)-1-methanesulfonylazetidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the activity of the target molecule, potentially resulting in therapeutic effects .
Comparación Con Compuestos Similares
[(2R)-1-methanesulfonylazetidin-2-yl]methanol can be compared with other azetidine derivatives, such as:
This compound: Similar in structure but with different substituents on the azetidine ring.
Azetidine-2-carboxylic acid: Contains a carboxyl group instead of a methanesulfonyl group.
N-methylazetidine: Contains a methyl group on the nitrogen atom of the azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C5H11NO3S |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
[(2R)-1-methylsulfonylazetidin-2-yl]methanol |
InChI |
InChI=1S/C5H11NO3S/c1-10(8,9)6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
LHHPGBKYYGVEDC-RXMQYKEDSA-N |
SMILES isomérico |
CS(=O)(=O)N1CC[C@@H]1CO |
SMILES canónico |
CS(=O)(=O)N1CCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
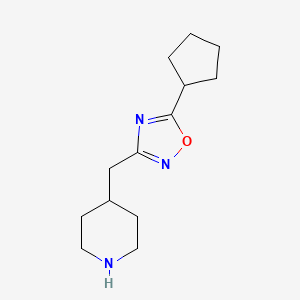
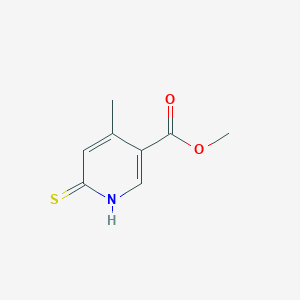
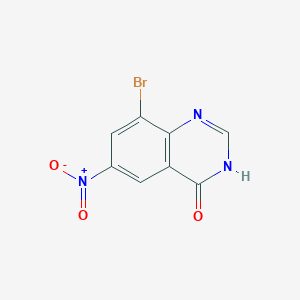

![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)
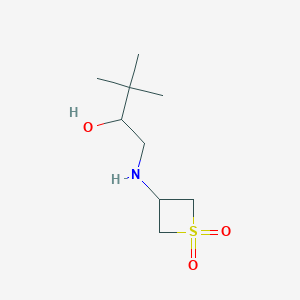

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
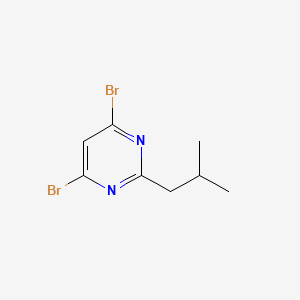
![hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13013863.png)
